molecular formula C14H19BrN2O3 B4627671 N-(3-bromophenyl)-N'-(3-isopropoxypropyl)ethanediamide

N-(3-bromophenyl)-N'-(3-isopropoxypropyl)ethanediamide

Cat. No. B4627671
M. Wt: 343.22 g/mol
InChI Key: HEQYJNMXZHOOGJ-UHFFFAOYSA-N
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Description

The compound under discussion is part of a broader category of organic compounds that include bromophenyl groups, which are known for their significant roles in various chemical reactions and properties due to the presence of a bromine atom attached to a phenyl group. This compound, like its relatives, has potential applications in materials science, pharmaceuticals, and organic synthesis, given its unique chemical structure that allows for various chemical modifications and reactions.

Synthesis Analysis

Synthesis of compounds similar to "N-(3-bromophenyl)-N'-(3-isopropoxypropyl)ethanediamide" often involves halogenation, amidation, and alkylation reactions. For example, bromophenols can be synthesized from marine red algae, showcasing the natural occurrence and synthetic potential of brominated organic compounds (Li et al., 2007). Efficient synthetic pathways often employ palladium-catalyzed reactions for arylation processes, indicative of the methods that might be adapted for synthesizing the compound (Wakui et al., 2004).

Molecular Structure Analysis

The molecular structure of bromophenyl-containing compounds is often characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These compounds can exhibit various interesting structural features, such as intramolecular hydrogen bonding and conformational isomerism, contributing to their chemical reactivity and interactions (Ryzhkova et al., 2020).

Chemical Reactions and Properties

Bromophenyl compounds participate in a variety of chemical reactions, including coupling reactions facilitated by palladium catalysts, which are crucial for creating complex organic molecules (Bayrak et al., 2017). These reactions are essential for the synthesis of materials with potential applications in electronics, photonics, and as active pharmaceutical ingredients.

Scientific Research Applications

Polymer Science and Dendritic Macromolecules

One area of research involves the synthesis of polymers with controlled molecular architecture using dendritic fragments. This approach offers control over the placement of functional groups at the periphery of macromolecules, potentially including bromophenyl and isopropoxypropyl derivatives for specific applications (Hawker & Fréchet, 1990).

Organometallic Chemistry

In the field of organometallic chemistry, research on the selectivity in reductive elimination from palladium(IV) complexes and alkyl halide transfer from palladium(IV) to palladium(II) might involve the use of bromophenyl compounds. This research can provide insights into reaction mechanisms and the development of new catalytic processes (Markies et al., 1994).

Environmental Science

Studies on the detection of brominated flame retardants in indoor environments and their potential environmental impact could relate to bromophenyl compounds. These studies aim to understand the occurrence and fate of these chemicals in various settings (Stapleton et al., 2008).

Surface Science and Surfactants

Research on the synthesis and properties of sulfobetaine-type zwitterionic gemini surfactants could involve the use of bromophenyl derivatives. These studies focus on understanding the physicochemical properties of surfactants for potential applications in various industries (Yoshimura et al., 2006).

properties

IUPAC Name

N'-(3-bromophenyl)-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-10(2)20-8-4-7-16-13(18)14(19)17-12-6-3-5-11(15)9-12/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQYJNMXZHOOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-bromophenyl)-N-(3-propan-2-yloxypropyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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